molecular formula C13H19NO2 B7503942 3-(Furan-2-yl)-1-(4-methylpiperidin-1-yl)propan-1-one

3-(Furan-2-yl)-1-(4-methylpiperidin-1-yl)propan-1-one

Cat. No.: B7503942
M. Wt: 221.29 g/mol
InChI Key: WXNBMYFXKPCZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Furan-2-yl)-1-(4-methylpiperidin-1-yl)propan-1-one, also known as F-2, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. F-2 is a derivative of the cathinone family and has been found to have psychoactive properties, making it a subject of interest in the field of neuroscience.

Scientific Research Applications

3-(Furan-2-yl)-1-(4-methylpiperidin-1-yl)propan-1-one has been found to have potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used as a tool to study the effects of psychoactive substances on the brain. It has been found to act as a dopamine reuptake inhibitor, leading to increased levels of dopamine in the brain. This property of this compound has been used to study the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
In pharmacology, this compound has been used to study the effects of psychoactive substances on the body. It has been found to have similar effects to other cathinone derivatives such as methylone and mephedrone, which are known to have stimulant properties. This compound has also been found to have potential as a treatment for depression and anxiety due to its ability to increase levels of serotonin and norepinephrine in the brain.

Mechanism of Action

3-(Furan-2-yl)-1-(4-methylpiperidin-1-yl)propan-1-one acts as a dopamine reuptake inhibitor, leading to increased levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and reward. Increased levels of dopamine in the brain can lead to feelings of euphoria and increased energy levels. This compound also acts as a serotonin and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. Serotonin and norepinephrine are neurotransmitters that play a key role in regulating mood and anxiety.
Biochemical and Physiological Effects:
This compound has been found to have stimulant properties, leading to increased energy levels and feelings of euphoria. It has also been found to have potential as a treatment for depression and anxiety due to its ability to increase levels of serotonin and norepinephrine in the brain. However, this compound has also been found to have potential side effects such as increased heart rate, blood pressure, and body temperature. Long-term use of this compound has been associated with neurotoxicity and potential damage to the dopamine system.

Advantages and Limitations for Lab Experiments

3-(Furan-2-yl)-1-(4-methylpiperidin-1-yl)propan-1-one has several advantages for use in lab experiments. It is easy to synthesize and has a high purity level, making it a reliable tool for research. This compound has also been found to have similar effects to other cathinone derivatives, making it a useful tool for comparative studies. However, this compound has limitations for use in lab experiments due to its potential side effects and neurotoxicity. Researchers must take caution when using this compound in lab experiments and ensure that proper safety measures are in place.

Future Directions

There are several future directions for research on 3-(Furan-2-yl)-1-(4-methylpiperidin-1-yl)propan-1-one. One area of interest is the potential use of this compound as a treatment for depression and anxiety. Further studies are needed to determine the optimal dosage and duration of treatment for this compound. Another area of interest is the potential neurotoxicity of this compound and its effects on the dopamine system. Long-term studies are needed to determine the potential risks associated with the use of this compound. Additionally, further studies are needed to determine the effects of this compound on other neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of 3-(Furan-2-yl)-1-(4-methylpiperidin-1-yl)propan-1-one involves the reaction of furfurylamine with 4-methylpiperidinone in the presence of a reducing agent such as sodium borohydride. The reaction yields this compound as a white crystalline powder with a melting point of 148-149°C. The purity of the compound can be determined through various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Properties

IUPAC Name

3-(furan-2-yl)-1-(4-methylpiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-11-6-8-14(9-7-11)13(15)5-4-12-3-2-10-16-12/h2-3,10-11H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNBMYFXKPCZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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